2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylicacid

Medicinal Chemistry Physicochemical Profiling Lipophilicity

2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid (CAS 1781994-18-0) is a heterocyclic carboxylic acid building block with the molecular formula C₁₁H₁₀F₃NO₂ and a molecular weight of 245.20 g/mol. The compound features a partially saturated quinoline core bearing a trifluoromethyl group at the 2-position and a carboxylic acid at the 4-position, making it a versatile intermediate for medicinal chemistry programs targeting kinase inhibitors, GPCR modulators, and other bioactive scaffolds.

Molecular Formula C11H10F3NO2
Molecular Weight 245.20 g/mol
Cat. No. B13457823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylicacid
Molecular FormulaC11H10F3NO2
Molecular Weight245.20 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=CC(=N2)C(F)(F)F)C(=O)O
InChIInChI=1S/C11H10F3NO2/c12-11(13,14)9-5-7(10(16)17)6-3-1-2-4-8(6)15-9/h5H,1-4H2,(H,16,17)
InChIKeyMQRCNYSDNJFVCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Identity and Core Physicochemical Profile of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylic Acid (CAS 1781994-18-0)


2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid (CAS 1781994-18-0) is a heterocyclic carboxylic acid building block with the molecular formula C₁₁H₁₀F₃NO₂ and a molecular weight of 245.20 g/mol . The compound features a partially saturated quinoline core bearing a trifluoromethyl group at the 2-position and a carboxylic acid at the 4-position, making it a versatile intermediate for medicinal chemistry programs targeting kinase inhibitors, GPCR modulators, and other bioactive scaffolds . Its SMILES notation is OC(C1=C2C(CCCC2)=NC(C(F)(F)F)=C1)=O .

Why In-Class Tetrahydroquinoline-4-carboxylic Acids Cannot Be Interchanged with the 2-Trifluoromethyl Derivative


Tetrahydroquinoline-4-carboxylic acid scaffolds are broadly used in drug discovery, but the introduction of the electron-withdrawing trifluoromethyl group at the 2-position fundamentally alters key physicochemical and electronic properties relative to the unsubstituted parent [1]. These alterations directly affect potency, selectivity, metabolic stability, and pharmacokinetics in downstream compounds, meaning that procurement of the non-fluorinated or differently substituted analog—even at high purity—does not yield the same SAR outcome [2]. The evidence below quantifies where this specific compound diverges from its closest in-class alternatives, supporting informed procurement decisions.

Quantitative Differentiation Evidence: 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylic Acid vs. Unsubstituted and Methyl Analogs


LogP Increase Confers Enhanced Membrane Permeability Potential vs. Parent Tetrahydroquinoline-4-carboxylic Acid

The 2-trifluoromethyl substitution significantly increases calculated lipophilicity compared to the parent 5,6,7,8-tetrahydroquinoline-4-carboxylic acid. The target compound exhibits a computed LogP of 3.39 (mcule QSPR) versus a predicted LogP of approximately 1.5–1.8 for the unsubstituted analog . This ~1.6–1.9 log unit increase indicates substantially higher membrane partitioning capacity, which can translate into improved cellular permeability for derived bioactive molecules [1].

Medicinal Chemistry Physicochemical Profiling Lipophilicity

Electronic Effect of CF₃ Modulates pKa and Hydrogen-Bonding Capacity vs. 2-Methyl Analog

The strong electron-withdrawing nature of the trifluoromethyl group (Hammett σₚ ≈ 0.54) lowers the pKa of the neighboring carboxylic acid and reduces the basicity of the quinoline nitrogen relative to a 2-methyl-substituted analog (σₚ ≈ -0.17). This electronic modulation is quantitatively predictable: the carboxylic acid pKa is expected to shift from ~4.8 (for 2-CH₃ analog) to ~4.1–4.3 (for 2-CF₃ analog) based on linear free-energy relationships, altering ionization state at physiological pH and affecting both solubility and target binding [1].

Medicinal Chemistry Electronic Effects pKa Modulation

Molecular Weight and Heavy Atom Count Differentiate Purification and Characterization Workflows vs. Parent Scaffold

The target compound has a molecular weight of 245.20 g/mol (C₁₁H₁₀F₃NO₂), which is 68.00 g/mol heavier than the parent 5,6,7,8-tetrahydroquinoline-4-carboxylic acid (MW 177.20, C₁₀H₁₁NO₂) . The presence of three fluorine atoms also significantly alters the mass spectral fragmentation pattern and provides a distinctive ¹⁹F NMR signature (δ ≈ -60 to -70 ppm for aromatic CF₃) that is absent in the parent scaffold, enabling unambiguous identity confirmation and purity assessment by ¹⁹F NMR and LC-MS [1].

Analytical Chemistry QC/QA Building Block Procurement

Synthetic Tractability and Building Block Utility Evidenced by Commercial Availability and Pricing Structure

The target compound is commercially available from multiple specialist suppliers in research quantities (50 mg to 2.5 g) with stated lead times of approximately 1 week, at prices ranging from $414 (50 mg, discounted) to $3,057 (2.5 g) . In contrast, the unsubstituted parent scaffold is offered in bulk by Bidepharm at standard purity 95% with QC documentation including NMR and HPLC . The pricing premium for the CF₃ derivative (approximately $8/mg at 50 mg scale) reflects the added synthetic complexity of introducing the trifluoromethyl group early in the synthetic route, and this cost differential must be weighed against the physicochemical advantages documented in the preceding evidence items.

Chemical Sourcing Building Block Availability Procurement Economics

High-Value Application Scenarios for 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylic Acid Based on Quantitative Differentiation


Medicinal Chemistry: CNS-Penetrant Lead Optimization Requiring Elevated LogP

When optimizing a CNS-active tetrahydroquinoline-based lead series, the calculated LogP of 3.39 for the 2-CF₃ derivative aligns with the optimal CNS drug space (LogP 2–4), whereas the parent scaffold (estimated LogP ~1.5–1.8) falls below this range. Incorporating this building block early in the synthesis yields final compounds with inherently higher passive permeability, reducing the need for additional lipophilic modifications that may compromise other drug-like properties.

Structure-Activity Relationship (SAR) Exploration of the 2-Position Electronic Environment

The strong electron-withdrawing effect of the CF₃ group (σₚ ≈ 0.54) [1] enables systematic SAR studies of the 2-position’s electronic influence on target binding. Procurement of the CF₃ variant alongside 2-H and 2-CH₃ analogs allows construction of a Hammett correlation that quantifies the electronic contribution to potency, guiding rational design of optimized candidates.

Analytical Method Development Leveraging Fluorine-Specific Detection

The presence of three equivalent fluorine atoms provides a strong ¹⁹F NMR handle and distinctive isotopic pattern in mass spectrometry [2]. This facilitates development of fluorine-selective HPLC-MS methods for tracking this building block through multi-step synthetic sequences and for quantifying residual starting material in final API, an advantage absent in non-fluorinated tetrahydroquinoline-4-carboxylic acid analogs.

Fragment-Based Drug Discovery (FBDD) Screening Libraries

With a molecular weight of 245.20 g/mol, this compound fits within the fragment-like space (MW < 300) while offering a privileged trifluoromethyl pharmacophore. Its inclusion in an FBDD screening collection provides a distinct 3D vector and electronic profile compared to the parent fragment, increasing library diversity and the probability of identifying novel chemical matter in high-concentration fragment screens.

Quote Request

Request a Quote for 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.